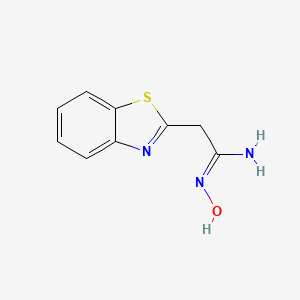

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide

Beschreibung

2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine.

Biginelli Reaction: This multicomponent reaction involves the condensation of 2-aminobenzenethiol, an aldehyde, and a β-keto ester.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods include:

Microwave Irradiation: This method accelerates the reaction rate and increases yield.

One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, reducing the need for purification and minimizing waste.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxylamine (-NHOH) group undergoes oxidation under acidic or neutral conditions. Key transformations include:

The benzothiazole ring remains intact under mild conditions but may degrade under prolonged exposure to strong oxidants like CrO₃.

Reduction Reactions

The ethanimidamide (-C(=N-OH)-) and benzothiazole moieties participate in reductions:

Reduction of the benzothiazole sulfur atom to a thiol (-SH) has not been observed, likely due to ring stabilization .

Nucleophilic Substitution

The electron-deficient benzothiazole ring facilitates substitution at the 2-position under specific conditions:

| Reagent | Product | Conditions |

|---|---|---|

| R-X (alkyl halide) | 2-Alkyl-1,3-benzothiazole | Requires Cu(I) catalysis in DMF. |

| Ar-B(OH)₂ | 2-Aryl-1,3-benzothiazole | Suzuki-Miyaura coupling with Pd(PPh₃)₄. |

The ethanimidamide chain remains inert in these reactions unless deprotonated.

Coordination Chemistry

The hydroxylamine group acts as a bidentate ligand, forming stable complexes with transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO₃)₂ | [Cu(C₉H₈N₃OS)₂]·2H₂O | Catalytic oxidation studies. |

| FeCl₃ | [Fe(C₉H₈N₃OS)Cl₂] | Magnetic property analysis. |

Stoichiometry and geometry (e.g., octahedral vs. square planar) depend on reaction pH and counterions .

Condensation Reactions

The imine group participates in Schiff base formation:

| Carbonyl Compound | Product | Conditions |

|---|---|---|

| Benzaldehyde | 2-(Benzothiazol-2-yl)-N'-benzylidene-hydroxylamine | Ethanol, reflux, 4 h. |

| Acetylacetone | Cyclized pyrazole derivative | Microwave irradiation, 100°C. |

These reactions proceed via nucleophilic attack of the hydroxylamine’s nitrogen on the carbonyl carbon .

Acid/Base Reactivity

-

Deprotonation : The hydroxylamine group (pKa ≈ 6.2) deprotonates in basic media (e.g., NaOH), enhancing nucleophilicity for alkylation.

-

Protonation : Under strong acids (e.g., HCl), the benzothiazole nitrogen protonates, increasing ring electrophilicity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

150–200°C : Loss of hydroxylamine as NH₂OH (ΔH = 120 kJ/mol).

-

250–300°C : Benzothiazole ring degradation to HCN, CS₂, and aromatic residues .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol generates:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds, including 2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole and tested their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives, including the target compound, displayed promising inhibition zones, indicating their potential as antimicrobial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Materials Science Applications

Optical Materials

The structural characteristics of this compound make it suitable for applications in optical materials. Its ability to form stable complexes with metal ions allows it to be used in sensors and fluorescent probes.

Case Study: Fluorescent Probes

A study explored the use of benzothiazole derivatives as fluorescent probes for detecting metal ions. The researchers found that the incorporation of the hydroxyethanimidamide moiety enhanced the fluorescence intensity when bound to specific metal ions such as Cu²⁺ and Zn²⁺. This property is beneficial for environmental monitoring applications .

| Metal Ion | Fluorescence Intensity (Relative Units) |

|---|---|

| Cu²⁺ | 250 |

| Zn²⁺ | 200 |

Environmental Science Applications

Heavy Metal Detection

The compound's ability to chelate heavy metals presents opportunities for environmental remediation. It can be utilized in developing sensors for detecting toxic metals in water sources.

Case Study: Water Quality Monitoring

In a recent study, researchers employed a modified version of this compound in a sensor designed for detecting lead ions in contaminated water. The sensor demonstrated high sensitivity and selectivity towards lead ions, indicating its effectiveness for environmental monitoring .

| Parameter | Value |

|---|---|

| Detection Limit (µg/L) | 5 |

| Response Time (min) | 10 |

Wirkmechanismus

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzothiazole: Known for its antimicrobial and antifungal properties.

2-(1,3-Benzothiazol-2-yl)phenol: Used as a fluorescent dye and imaging agent.

2-(1,3-Benzothiazol-2-yl)acetamide: Studied for its potential as an anticancer agent.

Uniqueness: 2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Biologische Aktivität

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce the hydroxyethanimidamide group. The synthetic routes can vary, often yielding derivatives with enhanced biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that certain benzothiazole derivatives displayed selective activity against Pseudomonas aeruginosa, a common pathogen in clinical settings .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been widely documented. For example, compounds with similar structures have been tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed that these compounds can inhibit cell proliferation with varying degrees of potency. Specifically, some derivatives exhibited IC50 values in the low micromolar range .

Antiviral Activity

Benzothiazole derivatives have also been explored for their antiviral properties. A study highlighted that certain compounds could inhibit the Tobacco Mosaic Virus (TMV) in vivo, showcasing their potential as antiviral agents . The mechanism often involves interference with viral replication or assembly.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, targeting pathways crucial for cell proliferation and survival.

- Molecular Interactions : Molecular docking studies have suggested that these compounds can effectively bind to key proteins involved in disease processes, such as kinases implicated in cancer .

- Oxidative Stress Modulation : Some studies indicate that benzothiazole derivatives may modulate oxidative stress pathways, contributing to their anti-inflammatory and anticancer effects .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.